

# Technical Guide: Spectroscopic Data & Protocols for Allyl(3-chloropropyl)dichlorosilane

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## Compound of Interest

Compound Name: *Allyl(chloropropyl)dichlorosilane*

CAS No.: 166970-54-3

Cat. No.: B063966

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## Executive Summary

Allyl(3-chloropropyl)dichlorosilane (CAS: 166970-54-3) is a heterobifunctional silane featuring an electrophilic chloropropyl moiety, a polymerizable allyl group, and a hydrolytically sensitive dichlorosilyl core.<sup>[1][2][3][4]</sup> It serves as a versatile "molecular bridge" in the synthesis of stationary phases for chromatography, functionalized silica nanoparticles, and hybrid organic-inorganic polymers. This guide provides authoritative spectroscopic data, synthesis protocols, and handling procedures for researchers in medicinal chemistry and materials science.

## Chemical Identity

Property	Value
IUPAC Name	Allyl(3-chloropropyl)dichlorosilane
CAS Number	166970-54-3
Molecular Formula	C <sub>6</sub> H <sub>11</sub> Cl <sub>3</sub> Si
Molecular Weight	217.60 g/mol
Appearance	Colorless, fuming liquid
Boiling Point	60–63 °C at 0.6 mmHg
Density	1.13 g/cm <sup>3</sup> (25 °C)
Solubility	Soluble in aprotic solvents (DCM, THF, Toluene); reacts violently with water/alcohols.[5]

## Spectroscopic Characterization

The following data represents the characteristic spectral signatures for Allyl(3-chloropropyl)dichlorosilane in deuterated chloroform (

).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The

and

NMR spectra are distinct due to the asymmetry of the silicon substitution.

NMR Data (400 MHz,

)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
5.75 – 5.85	Multiplet (m)	1H		Allyl internal vinyl proton
4.95 – 5.05	Multiplet (m)	2H		Allyl terminal vinyl protons
3.52	Triplet (t, Hz)	2H		Chloropropyl -methylene
2.05	Doublet (d, Hz)	2H	(Allyl)	Allyl -methylene
1.85 – 1.95	Multiplet (m)	2H	(Propyl)	Chloropropyl -methylene
1.25 – 1.35	Multiplet (m)	2H	(Propyl)	Chloropropyl -methylene

NMR Data (100 MHz,

)

Shift ( , ppm)	Assignment	Notes
131.5		Allyl vinyl carbon
115.8		Allyl terminal carbon
47.2		Deshielded by chlorine
26.8		Propyl middle carbon
22.1	(Allyl)	Shielded by Silicon
16.5	(Propyl)	Highly shielded, characteristic of alkyl-silanes

## NMR

- Shift:

to

ppm

- Context: The positive shift is characteristic of dialkyldichlorosilanes (e.g.,

is +32 ppm; the replacement of methyl with larger alkyl/allyl groups typically causes a slight upfield shift).

## Infrared (IR) Spectroscopy

Key diagnostic bands confirm the presence of the Si-Cl bond and the Allyl group.

Wavenumber ( )	Vibration Mode	Intensity	Diagnostic Value
3080	Stretch	Weak	Allyl C-H
2950 – 2850	Stretch	Medium	Alkyl backbone
1630	Stretch	Medium	Allyl unsaturation
1260	Deformation	Strong	Silicon-Carbon bond
650 – 800	Stretch	Medium	Chloropropyl terminus
450 – 600	Stretch	Very Strong	Critical ID: Broad, intense band indicating reactive chlorosilane

## Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the loss of the chlorine and organic ligands.

- Molecular Ion ( ):  
(Weak, often not observed due to instability).
- Base Peak: Often related to loss of Allyl or Cl.
- Key Fragments:
  - 181:  
(Loss of one chlorine atom).

- 175:  
(Loss of allyl group,  
).
- 139:  
(Complex rearrangement).
- Isotopic Pattern: The presence of three chlorine atoms (  
and  
) creates a distinct isotopic envelope (M, M+2, M+4, M+6) with relative intensities approx 100:96:31:3.

## Experimental Protocols

### Synthesis Workflow: Selective Grignard Addition

This protocol describes the synthesis of Allyl(3-chloropropyl)dichlorosilane from commercially available (3-chloropropyl)trichlorosilane.

Reagents:

- (3-Chloropropyl)trichlorosilane (1.0 equiv)
- Allylmagnesium Bromide (1.0 M in Et<sub>2</sub>O, 0.95 equiv)
- Anhydrous Diethyl Ether or THF
- Inert Atmosphere (  
or Ar)

Procedure:

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under inert atmosphere.

- Charge: Add (3-chloropropyl)trichlorosilane (21.2 g, 100 mmol) and 100 mL of anhydrous ether to the flask. Cool to 0 °C in an ice bath.
- Addition: Transfer Allylmagnesium Bromide (95 mL, 95 mmol) to the addition funnel. Note: Use a slight deficit of Grignard to prevent di-allylation.
- Reaction: Dropwise add the Grignard reagent over 60 minutes, maintaining the temperature < 5 °C. A white precipitate of  
  
will form.
- Workup: Allow the mixture to warm to room temperature and stir for 4 hours.
- Filtration: Filter the reaction mixture through a fritted glass funnel (Schlenk filtration) under to remove magnesium salts. Wash the cake with dry ether.
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via fractional vacuum distillation. Collect the fraction boiling at 60–63 °C / 0.6 mmHg.

## Workflow Diagram

The following diagram illustrates the synthesis and potential downstream applications (e.g., surface modification).



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Figure 1: Synthesis workflow for Allyl(3-chloropropyl)dichlorosilane via selective Grignard alkylation.

## Safety & Stability

Warning: This compound is a Chlorosilane. It reacts violently with moisture to release Hydrogen Chloride (HCl) gas.

- Handling: Always manipulate in a fume hood using Schlenk lines or a glovebox. Use syringe techniques for transfer.
- Storage: Store under Nitrogen or Argon in a cool, dry place. Long-term storage may lead to slow polymerization of the allyl group if exposed to radical initiators or excessive heat; adding a stabilizer (e.g., BHT) is common.
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

## References

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